(-)-Citronellal

描述

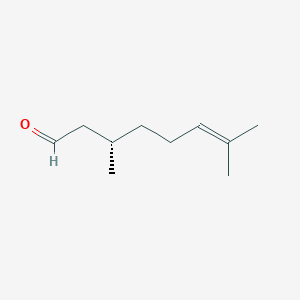

Structure

3D Structure

属性

IUPAC Name |

(3S)-3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044476 | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-05-3 | |

| Record name | (S)-Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,7-dimethyloct-6-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Citronellal: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (-)-Citronellal, a monoterpenoid aldehyde of significant interest for its applications in the fragrance, cosmetic, and pharmaceutical industries. This guide focuses on its natural provenance and the methodologies employed for its extraction and purification, presenting quantitative data and detailed experimental protocols for scientific and research applications.

Natural Sources of this compound

This compound, the (S)-enantiomer of 3,7-dimethyloct-6-enal, is a prominent constituent of the essential oils of various aromatic plants. Its natural occurrence is primarily concentrated in species belonging to the Cymbopogon and Corymbia genera. The primary commercial sources are the essential oils derived from these plants.[1][2]

Key botanical sources include:

-

Corymbia citriodora (Lemon-scented Gum): The essential oil from the leaves of this plant is a particularly rich source, containing up to 80% this compound.[3]

-

Cymbopogon winterianus (Java Citronella): The essential oil obtained from the leaves of this grass is a major commercial source of citronellal (B1669106).[1][4] The oil composition typically includes a high percentage of citronellal, along with geraniol (B1671447) and citronellol (B86348).[4][5][6] Indonesian standards for this oil require a minimum of 35% citronellal content.[7]

-

Cymbopogon nardus (Ceylon Citronella): This species also yields citronella oil, though the composition can vary from the Java type.[4][8]

-

Cymbopogon flexuosus (East Indian Lemongrass): The essential oil from this plant can contain up to 45% citronellal.[3]

-

Citrus hystrix (Kaffir Lime): The leaves of the kaffir lime are a notable source of the (S)-(-)-enantiomer of citronellal, which can constitute up to 80% of its leaf oil and is responsible for its characteristic aroma.[2]

While the aforementioned plants are the most significant sources, citronellal is also found in smaller quantities in other plants, including citrus fruits and ginger.[9] It is important to distinguish the true citronella grasses (Cymbopogon species) from the "citronella plant" (Pelargonium citrosum), a scented geranium that emits a similar aroma but is not a primary source for commercial citronellal extraction.[10][11]

Microbial Production

In addition to botanical sources, biotechnological approaches for producing citronellal are under investigation. Microbial biosynthesis and biotransformation routes offer potential for sustainable and controlled production. For instance, recombinant yeast or bacterial cells can be engineered to express dehydrogenases capable of converting substrates like geraniol into citronellal.[12] Research has also explored the use of various microorganisms, including Zymomonas mobilis, for the enzymatic reduction of citral (B94496) to produce optically active citronellal.[13][14]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant species, geographical origin, harvest time, and distillation process. The following tables summarize the quantitative data available in the literature.

Table 1: this compound Content in Essential Oils from Various Botanical Sources

| Botanical Source | Plant Part | This compound Content (%) | Reference(s) |

| Corymbia citriodora | Leaves | Up to 80% | [1][3] |

| Citrus hystrix | Leaves | Up to 80% | [2] |

| Cymbopogon flexuosus | Aerial Parts | Up to 45% | [3] |

| Cymbopogon winterianus | Leaves | Minimum 35% | [7] |

| Cymbopogon nardus | Leaves | Variable | [1] |

Extraction and Purification Methodologies

The isolation of this compound from its natural botanical sources is predominantly achieved through the extraction of the plant's essential oil, followed by purification if required.

Primary Extraction Methods

Steam Distillation: This is the most common and commercially established method for extracting essential oils from plant materials like Cymbopogon species.[4][12][15] The process involves passing steam through the plant material, which vaporizes the volatile compounds, including citronellal. The vapor mixture is then cooled and condensed, and the essential oil is separated from the aqueous phase (hydrosol).

Solvent Extraction: This method involves the use of organic solvents to dissolve the essential oil from the plant material.[12] While effective, it requires an additional step to remove the solvent from the final product and may extract non-volatile compounds as well.

The general workflow for obtaining this compound from plant sources is illustrated below.

Purification Techniques

For applications requiring high-purity this compound, the raw essential oil undergoes further purification.

Fractional Distillation: This technique separates compounds based on their different boiling points. It is effective for isolating citronellal from other components in the essential oil like geraniol and citronellol.

Bisulfite Adduction: A chemical method can be employed to improve the purity of the extraction. Citronellal, being an aldehyde, reacts with sodium bisulfite to form a solid adduct. This adduct can be separated and then treated with a base to regenerate the purified citronellal.[3]

Experimental Protocols

The following sections provide detailed, generalized protocols for the laboratory-scale extraction of this compound-rich essential oil.

Protocol: Steam Distillation of Cymbopogon Leaves

Objective: To extract essential oil rich in this compound from the leaves of Cymbopogon winterianus or Corymbia citriodora.

Materials and Equipment:

-

Fresh or dried leaves of the source plant (1-2 kg)

-

Clevenger-type apparatus

-

2L Round-bottom flask

-

Heating mantle

-

Condenser with chilled water supply

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Chop the fresh leaves into small pieces (2-4 cm) to increase the surface area for efficient oil extraction. If using dried leaves, coarse grinding is recommended.

-

Apparatus Setup: Place 500 g of the prepared plant material into the 2L round-bottom flask. Add approximately 1.5 L of deionized water, ensuring the material is fully submerged.

-

Distillation: Assemble the Clevenger apparatus according to the manufacturer's instructions. Connect the flask to the heating mantle and the condenser to the chilled water supply.

-

Heating: Gently heat the flask. As the water boils, steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and oil vapor mixture will travel into the condenser, where it will cool and liquefy. The condensate (oil and water) will collect in the graduated collection tube of the Clevenger apparatus.

-

Extraction Duration: Continue the distillation for 3-4 hours. The process is typically complete when the volume of collected oil remains constant over a 30-minute period.

-

Oil Separation: Once the apparatus has cooled, carefully drain the collected oil from the side arm of the Clevenger into a separatory funnel. Separate the upper essential oil layer from the lower aqueous (hydrosol) layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Decant the dried oil into an amber glass vial, seal, and store at 4°C in the dark to prevent degradation.

-

Analysis: Characterize the composition of the essential oil and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Simplified Biosynthesis Pathway

This compound is a monoterpene synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway. The key precursor for monoterpenes is geranyl pyrophosphate (GPP). In some species, citronellal originates from the reduction of geraniol, which is derived from GPP.[1]

Conclusion

This compound is a valuable natural aldehyde readily available from the essential oils of several plant species, most notably Corymbia citriodora and various Cymbopogon grasses. Steam distillation remains the primary industrial method for its extraction, offering a robust and well-established process. Further purification through fractional distillation or chemical methods can yield high-purity this compound suitable for specialized applications in research and development. The emergence of biotechnological production methods presents a promising future for a sustainable and highly controlled supply of this important monoterpenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Citronellal - Wikipedia [en.wikipedia.org]

- 3. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]

- 4. essentially.com.au [essentially.com.au]

- 5. ellemental.com [ellemental.com]

- 6. mountainroseherbs.com [mountainroseherbs.com]

- 7. Citronella oil - Wikipedia [en.wikipedia.org]

- 8. thedailyeco.com [thedailyeco.com]

- 9. Citronellal | The Fragrance Conservatory [fragranceconservatory.com]

- 10. thursd.com [thursd.com]

- 11. Through the garden gate: Repelling summer mosquitoes with Citronella | Under the Solano Sun [ucanr.edu]

- 12. WO2018069418A2 - Production of citronellal and citronellol in recombinant hosts - Google Patents [patents.google.com]

- 13. US8124387B2 - Process for the production of citronellal - Google Patents [patents.google.com]

- 14. EP1951884A1 - Process for the production of citronellal - Google Patents [patents.google.com]

- 15. us-organic.com [us-organic.com]

The Biosynthesis of (-)-Citronellal in Cymbopogon Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (-)-citronellal, a key acyclic monoterpenoid responsible for the characteristic aroma of various Cymbopogon species, commonly known as lemongrass and citronella grass. This document details the enzymatic steps, presents quantitative data on metabolite distribution and enzyme kinetics, outlines detailed experimental protocols for pathway analysis, and provides a visual representation of the biochemical cascade.

Core Biosynthetic Pathway

The formation of this compound in Cymbopogon species originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs within the plant's plastids.[1][2] This pathway synthesizes the fundamental five-carbon building blocks of all terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The core pathway proceeds through the following key steps:

-

Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon precursor, geranyl diphosphate (GPP).[1] GPP is the universal precursor for almost all monoterpenes.[2]

-

Formation of Geraniol (B1671447): GPP is hydrolyzed to the monoterpene alcohol geraniol. This reaction is catalyzed by a monoterpene synthase, likely a geraniol synthase (GES), or a phosphatase (GPPase) that removes the diphosphate group.[3][4]

-

Oxidation to Geranial (Citral): Geraniol undergoes oxidation to form the aldehyde geranial (the E-isomer of citral). This crucial step is catalyzed by an NADP⁺-dependent geraniol dehydrogenase (GDH).[4][5][6] In Cymbopogon flexuosus, an alcohol dehydrogenase (CfADH1) and an aldo-keto reductase (CfAKR2b) have been identified as key enzymes performing this conversion.[7]

-

Reduction to this compound: The final step involves the stereospecific reduction of the α,β-unsaturated double bond in geranial to yield this compound. This reaction is catalyzed by an NADPH-dependent alkenal/one oxidoreductase or a similar reductase. While the specific enzyme has not been fully characterized in Cymbopogon, such reductases are known to perform this type of conversion in other biological systems.[8][9][10]

Below is a diagram illustrating the biosynthetic pathway from Geranyl Diphosphate to this compound.

Data Presentation

Quantitative Distribution of Key Monoterpenoids in Cymbopogon Species

The essential oil composition, and thus the concentration of this compound and its precursors, varies significantly among different Cymbopogon species and even between cultivars. The following table summarizes the typical percentage composition of relevant compounds in the essential oils of several commercially important species.

| Compound | C. winterianus | C. nardus | C. flexuosus | C. citratus |

| This compound | 17.3 - 35.3% [11][12] | 29.7% | Present (minor) [13] | 1.3% [14] |

| Geraniol | 21.9 - 25.9%[12] | 24.2% | Present (minor)[13] | 5.5%[14] |

| Citronellol | 10.9 - 17.5%[12] | Present (minor) | Present (minor)[13] | 1.3%[14] |

| Geranial (α-Citral) | 1.2% | Present (minor) | ~48.3%[2] | ~34.8%[14] |

| Neral (β-Citral) | Present (minor) | Present (minor) | ~39.9%[2] | ~30.7%[14] |

| Geranyl Acetate | 4.5% | Present (minor) | 0.8 - 4.9% | 0.6%[14] |

Values represent the percentage (%) of the total essential oil composition as determined by GC-MS analysis. Note that compositions can vary based on geography, harvest time, and extraction method.

Kinetic Properties of Pathway Enzymes

Obtaining purified enzymes from Cymbopogon species for kinetic analysis is challenging. The following table presents kinetic data for geraniol dehydrogenase (GDH), a key enzyme in the pathway, from a related plant species, Polygonum minus. This data provides a valuable reference for understanding the enzyme's affinity for its substrate and its catalytic rate.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Cofactor | Source Organism |

| Geraniol-DH I | Geraniol | 0.40 | 0.21 | NADP⁺ | Polygonum minus |

| Geraniol-DH II | Geraniol | 0.185 | 0.18 | NADP⁺ | Polygonum minus |

Data sourced from Hassan et al. (2012).[1] The study identified two isoenzymes of GDH.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Protocol for Geraniol Dehydrogenase (GDH) Enzyme Assay

This protocol is adapted from methodologies used for plant-derived geraniol dehydrogenases and measures enzyme activity by monitoring the NADP⁺-dependent formation of NADPH spectrophotometrically.[1][15]

1. Enzyme Extraction: a. Homogenize 1-2 g of fresh, young Cymbopogon leaf tissue in an ice-cold mortar and pestle with 5-10 mL of extraction buffer (100 mM Tricine-NaOH, pH 7.5, containing 10% glycerol, 10 mM 2-mercaptoethanol, 1% w/v polyvinylpolypyrrolidone (PVPP), and 1 mM PMSF). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

2. Assay Reaction: a. Prepare a 1.5 mL reaction mixture in a quartz cuvette containing:

- 100 mM Glycine-NaOH buffer (pH 9.5)

- 0.2 mM NADP⁺

- An appropriate volume of the crude enzyme extract. b. Prepare a 100 mM stock solution of geraniol in DMSO. c. Initiate the reaction by adding geraniol to a final concentration of 2.0 mM. d. Immediately place the cuvette in a spectrophotometer.

3. Measurement and Calculation: a. Monitor the increase in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADPH. b. Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M⁻¹ cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Metabolite Extraction and GC-MS Analysis

This protocol outlines a standard procedure for the extraction and quantitative analysis of essential oil components, including this compound, from Cymbopogon leaves.[2][14][16][17]

1. Essential Oil Extraction (Hydrodistillation): a. Finely chop 100 g of fresh Cymbopogon leaf material. b. Place the plant material into a 2 L round-bottom flask with 1 L of distilled water. c. Connect the flask to a Clevenger-type apparatus and heat to boiling for 3-4 hours. d. Collect the distilled essential oil, which separates from the aqueous layer. Dry the oil over anhydrous sodium sulfate (B86663) and store it in a sealed amber vial at 4°C.

2. Sample Preparation for GC-MS: a. Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as hexane (B92381) or dichloromethane. b. If quantitative analysis is required, add an internal standard (e.g., n-alkane C12 or toluene) at a known concentration.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: Use a non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), typically 30 m x 0.25 mm internal diameter, 0.25 µm film thickness. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injector: Set to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 10:1 or 80:1). e. Oven Temperature Program:

- Initial temperature: 40°C, hold for 3-5 minutes.

- Ramp 1: Increase to 150°C at a rate of 3-8°C/min.

- Ramp 2: Increase to 250°C at a rate of 5-10°C/min, hold for 5-10 minutes. f. MS Detector:

- Ion Source Temperature: 230-280°C.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Scan Range: 40-500 m/z. g. Compound Identification: Identify compounds by comparing their mass spectra and retention indices with those in standard libraries (e.g., NIST, Wiley).

Protocol for Gene Expression Analysis by qRT-PCR

This protocol describes the relative quantification of transcripts for genes involved in the citronellal pathway (e.g., GDH, GES) using Reverse Transcription Quantitative PCR (RT-qPCR).[18]

1. RNA Extraction from Cymbopogon Leaves: a. Harvest ~100 mg of fresh, young leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Extract total RNA using a commercial kit designed for plants rich in secondary metabolites (e.g., Spectrum™ Plant Total RNA Kit) or a CTAB-based protocol. Ensure on-column DNase digestion is performed to eliminate genomic DNA contamination. d. Assess RNA quality and quantity. A 260/280 nm absorbance ratio of ~2.0 indicates pure RNA. Verify RNA integrity using gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., using M-MuLV or SuperScript™ RT) with oligo(dT) or random hexamer primers according to the manufacturer's instructions.

3. qRT-PCR: a. Primer Design: Design gene-specific primers for your target genes (e.g., GDH, AKR) and a stable reference gene (e.g., EF1α for Cymbopogon). Primers should typically be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp. b. Reaction Setup: Prepare the qPCR reaction mixture (typically 10-20 µL) containing:

- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

- Forward and Reverse Primers (final concentration of 0.2-0.5 µM each)

- Diluted cDNA template

- Nuclease-free water c. Thermal Cycling: Perform the reaction in a real-time PCR cycler with a typical program:

- Initial Denaturation: 95°C for 5-10 min.

- Cycling (40 cycles):

- Denaturation: 95°C for 15 sec.

- Annealing/Extension: 60°C for 1 min.

- Melt Curve Analysis: To verify the specificity of the amplicon. d. Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.

The following diagram illustrates a typical experimental workflow for investigating the citronellal biosynthesis pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The catalytic and kinetic mechanisms of NADPH-dependent alkenal/one oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chloroplastic NADPH-dependent alkenal/one oxidoreductase contributes to the detoxification of reactive carbonyls produced under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneticsmr.com [geneticsmr.com]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. GC-MS Analysis and Antimicrobial Screening of Essential Oil from Lemongrass (Cymbopogon citratus), International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. De Novo Sequencing and Analysis of Lemongrass Transcriptome Provide First Insights into the Essential Oil Biosynthesis of Aromatic Grasses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Stereochemistry of (-)-Citronellal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellal (B1669106) (3,7-dimethyloct-6-enal) is a monoterpenoid aldehyde renowned for its characteristic lemon-like scent. It is a principal component in the essential oils of various plants, including those of the Cymbopogon genus (lemongrass and citronella) and lemon-scented gum.[1][2] Beyond its widespread use in the fragrance and flavor industries, citronellal serves as a critical chiral building block in the synthesis of more complex molecules, such as (-)-Menthol, various pharmaceuticals, and agrochemicals.[3][4]

The biological and chemical properties of citronellal are intrinsically linked to its stereochemistry. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images, or enantiomers: (S)-(-)-citronellal and (R)-(+)-citronellal. This guide provides a detailed examination of the stereochemistry of the levorotatory enantiomer, (S)-(-)-citronellal, focusing on its absolute configuration, physicochemical properties, stereoselective reactions, and the analytical methods required for its characterization.

Chirality and Absolute Configuration

The stereocenter of citronellal is located at the carbon atom at position 3 (C3) of the octenal chain. The spatial arrangement of the substituents around this chiral center determines the molecule's absolute configuration.

-

(S)-(-)-Citronellal: This is the levorotatory enantiomer, meaning it rotates the plane of polarized light to the left (counter-clockwise).[5] Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the C3 chiral center are prioritized, and the resulting configuration is designated as (S). This enantiomer is notably responsible for the characteristic aroma of kaffir lime leaves, where it can constitute up to 80% of the essential oil.[1]

-

(R)-(+)-Citronellal: This is the dextrorotatory enantiomer, rotating the plane of polarized light to the right (clockwise). It is the more abundant isomer in nature, particularly in citronella oil from Cymbopogon winterianus (Java type).[2][6]

The distinct stereochemistry of each enantiomer governs its interaction with other chiral molecules, including olfactory receptors in the nose and active sites of enzymes, leading to different biological activities and sensory perceptions.[7]

Physicochemical and Spectroscopic Data

The enantiomers of citronellal share identical physical properties such as boiling point, density, and refractive index. Their primary distinguishing characteristic is their optical activity. The following table summarizes key quantitative data for (S)-(-)-Citronellal.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [5] |

| Molecular Weight | 154.25 g/mol | [5] |

| CAS Number | 5949-05-3 | [5] |

| Absolute Configuration | (S) | [5] |

| Appearance | Colorless to slightly yellow liquid | [8] |

| Optical Rotation [α]²⁰/D | -15° (neat) | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index n²⁰/D | 1.446 | |

| Boiling Point | 205.5 °C (at 760 mmHg) | [8] |

Stereoselective Reactions of (-)-Citronellal

The chiral center at C3 in (S)-(-)-citronellal plays a crucial role in directing the stereochemical outcome of subsequent reactions. A paramount example is the intramolecular ene reaction, or Prins cyclization, to form isopulegol (B1217435), a key intermediate in the synthesis of menthol.[9][10]

Cyclization to Isopulegol

When (S)-(-)-citronellal is treated with a Lewis or Brønsted acid catalyst (e.g., SnCl₄, AlCl₃, or montmorillonite (B579905) clay), the aldehyde group and the terminal alkene moiety react to form a six-membered ring.[11][12] This reaction proceeds through a chair-like transition state. The stereochemistry of the starting citronellal dictates the stereochemistry of the resulting isopulegol diastereomers. The cyclization of (S)-(-)-citronellal predominantly yields (-)-isopulegol (B1672291), along with smaller amounts of its diastereomers (+)-neo-isopulegol, (+)-neoiso-isopulegol, and (+)-iso-isopulegol.[3]

The subsequent hydrogenation of (-)-isopulegol is a cornerstone of the industrial production of (-)-menthol.[10]

Experimental Protocols for Stereochemical Analysis

Determining the enantiomeric purity and absolute configuration of this compound is critical for quality control and research applications. The primary techniques employed are chiral gas chromatography and polarimetry.

Protocol: Enantiomeric Analysis by Chiral Gas Chromatography (GC)

Objective: To separate and quantify the (S)-(-) and (R)-(+) enantiomers of citronellal to determine enantiomeric excess (% ee).

Principle: Chiral GC utilizes a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times and allowing for their separation. Modified cyclodextrin-based columns are highly effective for this purpose.[2][13]

Materials:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Chiral capillary column: e.g., Supelco β-DEX™ 225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[2][13]

-

Citronellal sample.

-

Racemic citronellal standard.

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

High-purity carrier gas (Helium or Hydrogen).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the citronellal sample (approx. 1 µL/mL) in the chosen solvent. Prepare a similar solution of the racemic standard.

-

Instrumentation Setup (Typical Conditions):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C.

-

Carrier Gas Flow: 1.5 mL/min (Helium).

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

-

Analysis:

-

First, inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

-

Next, inject the sample solution under the identical conditions.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to (R)- and (S)-citronellal in the sample chromatogram based on the retention times from the standard.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

-

Protocol: Measurement of Optical Rotation by Polarimetry

Objective: To measure the specific rotation of a citronellal sample to confirm its bulk enantiomeric composition.

Principle: Chiral molecules rotate the plane of linearly polarized light. The magnitude and direction of this rotation are characteristic of the substance. A pure sample of (S)-(-)-citronellal will exhibit a negative rotation.

Materials:

-

Polarimeter with a sodium D-line light source (589 nm).

-

Polarimeter cell (e.g., 1 dm length).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Spectroscopic grade ethanol (B145695) (or other suitable achiral solvent).

-

Citronellal sample.

Methodology:

-

Solution Preparation: Accurately weigh a precise amount of the citronellal sample (e.g., 1.0 g) and dissolve it in a 25 mL volumetric flask with ethanol. Fill to the mark. This gives the concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol).

-

Measurement:

-

Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α_obs) at a constant temperature (e.g., 20 °C).

-

-

Data Analysis:

-

Calculate the specific rotation [α] using the formula: [α]_D^T = α_obs / (l * c) where:

-

T is the temperature in °C.

-

D refers to the sodium D-line.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Compare the calculated specific rotation to the literature value for enantiomerically pure (S)-(-)-citronellal.

-

Applications in Drug Development and Synthesis

The defined stereochemistry of this compound makes it an invaluable chiral precursor. In drug development, the synthesis of enantiomerically pure compounds is often mandatory, as different enantiomers can exhibit vastly different pharmacological activities or toxicities.

-

Chiral Derivatizing Agent: (S)-(-)-citronellal can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess and absolute configuration of chiral primary amines via NMR spectroscopy.[14] The reaction forms diastereomeric imines, which exhibit distinct and well-resolved signals in ¹H and ¹³C NMR spectra.[14]

-

Synthesis of Bioactive Molecules: It serves as a starting material for the synthesis of a wide array of complex natural products and pharmaceuticals, including vitamins and insect pheromones.[3]

Conclusion

The stereochemistry of this compound is a defining feature that dictates its chemical behavior, biological activity, and industrial utility. Its (S)-configuration at the C3 chiral center is responsible for its characteristic levorotatory optical activity and provides a crucial stereochemical foundation for asymmetric synthesis, most notably in the production of (-)-menthol. A thorough understanding and precise analytical characterization of its stereoisomeric form, using techniques such as chiral GC and polarimetry, are essential for researchers and professionals in chemistry, fragrance science, and pharmaceutical development.

References

- 1. Citronellal - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(-)-Citronellal | C10H18O | CID 443157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Citronellol - Wikipedia [en.wikipedia.org]

- 7. Flexibility unleashed in acyclic monoterpenes: conformational space of citronellal revealed by broadband rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02876D [pubs.rsc.org]

- 8. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gctlc.org [gctlc.org]

- 13. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of (S)-(-)-Citronellal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral monoterpenoid, (S)-(-)-Citronellal. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-(-)-Citronellal.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.76 | t | 1.9 | H-1 (Aldehyde) |

| 5.08 | t | 7.1 | H-6 |

| 2.41 - 2.22 | m | H-2 | |

| 2.08 - 1.92 | m | H-4, H-3 | |

| 1.70 | s | H-8 (CH₃) | |

| 1.62 | s | H-9 (CH₃) | |

| 1.40 - 1.15 | m | H-5 | |

| 0.98 | d | 6.6 | H-10 (CH₃) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 202.9 | C-1 (Aldehyde) |

| 131.7 | C-7 |

| 124.3 | C-6 |

| 51.5 | C-2 |

| 41.5 | C-4 |

| 35.1 | C-5 |

| 28.1 | C-3 |

| 25.7 | C-8 |

| 19.9 | C-10 |

| 17.6 | C-9 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 2965 | C-H Stretch (Alkyl) | Strong |

| 2925 | C-H Stretch (Alkyl) | Strong |

| 2872 | C-H Stretch (Alkyl) | Medium |

| 2715 | C-H Stretch (Aldehyde) | Weak |

| 1725 | C=O Stretch (Aldehyde) | Strong |

| 1455 | C-H Bend (Alkyl) | Medium |

| 1377 | C-H Bend (Alkyl) | Medium |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 69 | 85 | [C₅H₉]⁺ |

| 84 | 40 | [C₆H₁₂]⁺ |

| 95 | 35 | [C₇H₁₁]⁺ |

| 111 | 20 | [C₈H₁₅]⁺ |

| 136 | 10 | [C₁₀H₁₆]⁺ |

| 154 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A solution of (S)-(-)-Citronellal is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

2.1.3. ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. A wider spectral width of 200-220 ppm is used. A longer relaxation delay of 2-5 seconds is employed, and a significantly larger number of scans (1024 or more) are typically required to obtain a spectrum with adequate signal-to-noise. The spectrum is proton-decoupled to simplify the signals to singlets for each carbon environment. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a neat liquid sample like (S)-(-)-Citronellal, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.[1][2]

2.2.2. Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty salt plates is first collected. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The data is usually presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization: (S)-(-)-Citronellal, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

2.3.2. Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-(-)-Citronellal.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and Chemical Properties of (-)-Citronellal

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Citronellal, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the determination of these properties and for significant chemical transformations, and includes visualizations of reaction pathways and experimental workflows.

This compound, a naturally occurring monoterpenoid aldehyde, is the (S)-enantiomer of 3,7-dimethyl-6-octenal. It is a principal component of citronella oil and is recognized for its characteristic lemon-like scent.

Table 1: Summary of

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Strong, flowery lemon-like odor | [1] |

| Density | 0.851 - 0.855 g/cm³ at 20°C | [2] |

| Boiling Point | 201-207 °C (394-405 °F; 474-480 K) | [2] |

| Melting Point | Not well-defined, typically below -20°C | [3] |

| Refractive Index (n_D^20) | 1.446 - 1.456 | |

| Optical Rotation [α]_D^20 | -12° to -15° (neat) | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. | [1] |

| Flash Point | 74 °C (165 °F) (closed cup) | [1] |

| Vapor Pressure | 0.2 mmHg at 25°C |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for characteristic chemical reactions of this compound.

Determination of Physical Properties

This method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating block or oil bath, magnetic stirrer.

-

Procedure:

-

Place a small volume (a few milliliters) of this compound into the test tube along with a small magnetic stir bar.

-

Invert the sealed capillary tube and place it within the test tube, open end down.

-

Gently heat the apparatus while stirring.

-

Observe for a continuous stream of bubbles emerging from the capillary tube, which indicates that the liquid has reached its boiling point.

-

The temperature at which a steady stream of bubbles is observed is recorded as the boiling point.

-

To confirm, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube.

-

Optical rotation is a critical parameter for chiral molecules like this compound and is measured using a polarimeter.[4][5][6][7]

-

Apparatus: Polarimeter, 1 dm sample cell, sodium lamp (D-line, 589 nm).

-

Procedure:

-

Calibrate the polarimeter by taking a blank reading with the solvent (e.g., ethanol) in the sample cell.

-

Prepare a solution of this compound of known concentration (c, in g/100 mL) in the chosen solvent.

-

Fill the sample cell with the this compound solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed rotation (α) at a constant temperature (typically 20°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length of the sample cell in decimeters (dm).

-

This protocol determines the solubility of this compound in ethanol, a common solvent.[8][9][10]

-

Apparatus: Graduated cylinder (10 mL), burette, test tubes.

-

Procedure:

-

Place 1 mL of this compound into a 10 mL graduated cylinder.

-

Gradually add 80% ethanol solution in 0.5 mL increments from a burette.

-

After each addition, vigorously shake the cylinder to ensure thorough mixing.

-

Observe the solution visually. The point at which the solution becomes clear and homogenous indicates the solubility. The result is often expressed as the volume of solute per volume of solvent required for complete dissolution (e.g., 1:2 v/v).

-

Chemical Reactions and Synthesis Protocols

This intramolecular ene reaction is a key step in the synthesis of menthol.[11][12][13][14][15]

-

Catalyst: Anhydrous Zinc Bromide (ZnBr₂)

-

Materials: this compound, anhydrous zinc bromide, toluene (B28343), 0.05 mol/L hydrobromic acid (HBr) aqueous solution.

-

Procedure:

-

Set up a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Charge the vessel with anhydrous Zinc Bromide (50-70 g per 100 g of citronellal) and toluene (300-400 g per 100 g of citronellal).[12]

-

Heat the mixture to reflux.

-

A solution of this compound in toluene is added dropwise to the refluxing mixture over a period of 1-2 hours.[12]

-

After the addition is complete, maintain the reaction at reflux for an additional 2-5 hours.[12]

-

Upon completion, cool the reaction mixture and quench by adding a 0.05 mol/L HBr aqueous solution.[12]

-

Separate the organic layer, and remove the toluene under reduced pressure to yield crude isopulegol (B1217435).

-

The product can be further purified by vacuum distillation.

-

The aldehyde functional group of citronellal (B1669106) can be selectively reduced to a primary alcohol.[16][17][18][19]

-

Reducing Agent: Sodium Borohydride (B1222165) (NaBH₄)

-

Materials: this compound, sodium borohydride, methanol (B129727), water, dichloromethane (B109758).

-

Procedure:

-

Dissolve this compound (e.g., 1 g) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add sodium borohydride (0.30 g) to the stirred solution.[17] Be cautious of bubbling.

-

Stir the mixture at room temperature for approximately 15 minutes.[17]

-

Remove the methanol by evaporation under reduced pressure.

-

Add about 10 mL of water to the residue and stir.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain crude (-)-Citronellol, which can be purified by distillation.

-

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. The Jones oxidation is a classic method.[20][21][22][23][24][25][26]

-

Oxidizing Agent: Jones Reagent (CrO₃ in H₂SO₄/acetone)

-

Materials: this compound, acetone (B3395972), Jones reagent.

-

Procedure:

-

Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL) and carefully dilute with water to a total volume of 100 mL.[26]

-

Dissolve this compound in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.

-

Continue the addition until the orange color of the reagent persists.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Decant the acetone solution from the chromium salts and neutralize with sodium bicarbonate.

-

Filter the mixture and remove the acetone by evaporation.

-

Extract the aqueous residue with ether, wash the ether extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (-)-citronellic acid.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Key chemical transformations of this compound.

Caption: Experimental workflow for the cyclization of this compound.

References

- 1. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Citronellal - Wikipedia [en.wikipedia.org]

- 3. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 5. m.youtube.com [m.youtube.com]

- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ojs.iuli.ac.id [ojs.iuli.ac.id]

- 9. jurnal.unismuhpalu.ac.id [jurnal.unismuhpalu.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gctlc.org [gctlc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. murov.info [murov.info]

- 18. gctlc.org [gctlc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. scribd.com [scribd.com]

- 24. Jones Oxidation [organic-chemistry.org]

- 25. Jones oxidation - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Enantiomerically Pure (-)-Citronellal: A Technical Guide for Researchers

Introduction: Enantiomerically pure (-)-Citronellal, a naturally occurring monoterpenoid aldehyde found in the essential oils of various Cymbopogon species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum activity against a range of pathogenic bacteria and fungi. Its mechanism of action often involves the disruption of cell membrane integrity and the inhibition of essential biosynthetic pathways.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various microorganisms.

| Microorganism | Activity | Concentration (µg/mL) | Reference |

| Staphylococcus aureus | MIC | 0.5 mg/mL | [1] |

| Escherichia coli | MIC | 0.625 | [2] |

| Candida albicans | MIC | 256 | [3] |

| Candida albicans | MFC | 256 | [3] |

| Candida albicans ATCC 10231 | MIC/MFC | 500 | [4] |

| Penicillium digitatum | MIC | 1360 | |

| Penicillium digitatum | MFC | 2720 |

Experimental Protocol: Broth Microdilution Method for MIC and MFC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of essential oils like this compound.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Solvent/emulsifier (e.g., Tween 80)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

-

-

Inoculum Preparation:

-

Culture the microbial strains overnight.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).

-

Dilute the adjusted inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).

-

-

Inoculation:

-

Add 10 µL of the prepared inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35-37°C for 24-48 hours for Candida).

-

-

MIC Determination:

-

After incubation, visually assess the wells for microbial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

-

MFC Determination:

-

From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an appropriate agar (B569324) plate.

-

Incubate the agar plates under suitable conditions.

-

The MFC is the lowest concentration that results in no microbial growth on the subculture plates.

-

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

The following table presents data on the anti-inflammatory effects of citronellal (B1669106).

| Assay | Model | Treatment | Dosage (mg/kg) | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Rat | β-Citronellol | 25 | 16.59 | [5] |

| Carrageenan-induced paw edema | Rat | β-Citronellol | 50 | 48.61 | [5] |

| Carrageenan-induced paw edema | Rat | β-Citronellol | 100 | 55.55 | [5] |

| Histamine-induced paw edema | Rat | β-Citronellol | 25 | 32.81 | [5] |

| Histamine-induced paw edema | Rat | β-Citronellol | 50 | 43.75 | [5] |

| Histamine-induced paw edema | Rat | β-Citronellol | 100 | 53.21 | [5] |

| DPPH radical scavenging | In vitro | β-Citronellol | - | IC50: 82.43 µg/mL | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan (1% solution in saline)

-

This compound

-

Vehicle (e.g., saline, Tween 80)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Divide the animals into control and treatment groups.

-

-

Compound Administration:

-

Administer this compound or the vehicle to the respective groups via intraperitoneal (i.p.) or oral gavage route.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathway: Inhibition of the Arachidonic Acid Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

Insect Repellent and Acaricidal Activity

This compound is a well-known natural insect repellent and acaricide, effective against a variety of arthropods. Its mode of action involves masking host odors and direct toxicity.

Quantitative Insect Repellent and Acaricidal Data

The following table summarizes the efficacy of citronellal as an insect repellent and acaricide.

| Target Organism | Assay | Concentration | Efficacy | Reference |

| Aedes albopictus | Arm-in-cage | 5% | 94.2% protection at 3.5 hours | [7] |

| Culex pipiens pallens | Human bait | 30% | 78% repellency | [8] |

| Musca domestica (housefly) | Fumigant | - | LC50: 2 µg/cm³ | [9] |

| Tribolium castaneum (red flour beetle) | Fumigant | - | LC50 >840 µg/cm³ | [9] |

| Varroa destructor (mite) | - | - | LC50: 5.47 µL/mL (24h) | [10] |

| Varroa destructor (mite) | - | - | LC50: 2.98 µL/mL (48h) | [10] |

| Tetranychus urticae (spotted mite) | Fumigation | - | LC50: 15.20 mg/L of air | [10] |

| Boophilus microplus (tick larvae) | Dipping | 4.1% | LC50 | [11] |

Experimental Protocol: Human-Bait Arm-in-Cage Assay for Mosquito Repellency

This is a standard laboratory method to evaluate the efficacy of topical insect repellents.

Materials:

-

Mosquito cage (e.g., 40x40x40 cm)

-

200 host-seeking female mosquitoes (e.g., Aedes aegypti)

-

Human volunteers

-

This compound formulation

-

Control solution (vehicle)

-

Latex gloves

Procedure:

-

Volunteer Preparation:

-

Volunteers should avoid using any scented products on the day of the test.

-

A defined area on the forearm is marked for application.

-

-

Repellent Application:

-

A standardized amount of the this compound formulation is applied evenly to the marked area of the test arm. The other arm can be treated with the control solution.

-

The hand is covered with a latex glove.

-

-

Exposure:

-

The treated forearm is inserted into the mosquito cage for a defined period (e.g., 3 minutes).

-

The number of mosquito landings and/or bites is recorded.

-

-

Data Collection and Analysis:

-

The test is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails (e.g., two or more bites are recorded).

-

The Complete Protection Time (CPT) is determined as the time from application to the first confirmed bite.

-

Percentage repellency can be calculated using the formula: % Repellency = [ (C - T) / C ] x 100 Where C is the number of bites on the control arm and T is the number of bites on the treated arm.

-

Experimental Protocol: Leaf-Dip Bioassay for Acaricidal Activity

This method is used to assess the contact toxicity of a substance to mites.

Materials:

-

Mites (e.g., Tetranychus urticae)

-

Host plant leaves

-

This compound emulsions at various concentrations

-

Control solution (e.g., water with emulsifier)

-

Petri dishes with moistened filter paper

Procedure:

-

Preparation of Leaf Discs:

-

Cut uniform discs from clean, untreated host plant leaves.

-

-

Treatment:

-

Individually dip each leaf disc into a specific concentration of the this compound emulsion or the control solution for a set time (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

-

Infestation:

-

Place the dried leaf discs, abaxial side up, on moistened filter paper in Petri dishes.

-

Transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.

-

-

Incubation and Assessment:

-

Incubate the Petri dishes at a controlled temperature and humidity.

-

Record mite mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

Use probit analysis to determine the lethal concentration (LC50), the concentration that kills 50% of the test population.

-

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Olfactory Receptor (OR1A2) Signaling Pathway

In hepatocellular carcinoma cells, this compound activates the olfactory receptor OR1A2, leading to a reduction in cell proliferation.[12]

TRPM2/NHE1 Signaling Pathway in Endothelial Dysfunction

In the context of type 2 diabetes mellitus-induced endothelial dysfunction, this compound can attenuate oxidative stress-induced mitochondrial damage by inhibiting the TRPM2/NHE1 signaling pathway.[13]

Enantiomerically pure this compound possesses a remarkable array of biological activities with significant potential for therapeutic and practical applications. Its antimicrobial, anti-inflammatory, insect-repellent, and acaricidal properties, coupled with its defined mechanisms of action, make it a compelling candidate for further research and development in the fields of medicine, agriculture, and public health. This technical guide provides a foundational resource for scientists to build upon, fostering continued investigation into the full potential of this versatile natural compound.

References

- 1. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Monoterpene this compound affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Citronellal Attenuates Oxidative Stress–Induced Mitochondrial Damage through TRPM2/NHE1 Pathway and Effectively Inhibits Endothelial Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antifungal Mechanism of Action of (-)-Citronellal

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: (-)-Citronellal, a monoterpenoid aldehyde found in the essential oils of Cymbopogon species, has demonstrated significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi.[1][2] Its multifaceted mechanism of action, primarily targeting fungal cell membrane homeostasis, makes it a promising candidate for the development of new antifungal agents. This document provides a comprehensive overview of the molecular mechanisms underlying the antifungal effects of this compound. The primary mode of action involves the disruption of the cell membrane through the inhibition of ergosterol (B1671047) biosynthesis, leading to increased membrane permeability and loss of cellular integrity.[1][3] Secondary effects include the induction of oxidative stress, mitochondrial dysfunction, and interference with cell wall integrity. Furthermore, this compound effectively attenuates key virulence factors, including biofilm formation and morphogenetic switching in polymorphic fungi like Candida albicans.[4][5] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to provide a thorough resource for the scientific community.

Primary Mechanism: Disruption of Fungal Cell Membrane Homeostasis

The fungal cell membrane is the principal target of this compound's antifungal activity.[1][3] Its actions disrupt the membrane's structural integrity and functionality, primarily by interfering with the biosynthesis of ergosterol, the main sterol component in fungi.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity, permeability, and the function of integral membrane proteins.[3] this compound disrupts the ergosterol biosynthesis pathway, a mechanism shared by widely used azole antifungal drugs.[3][6]

Studies on Penicillium digitatum have shown that treatment with this compound leads to a significant decrease in ergosterol content and a massive accumulation of its precursor, lanosterol (B1674476).[3][7] This suggests an inhibitory action on the enzymes responsible for the conversion of lanosterol to ergosterol. Gene expression analysis revealed that this compound down-regulates several key ERG genes in the pathway.[3][7] Specifically, the expression of ERG3, which encodes for a C-5 sterol desaturase, is significantly down-regulated.[3][7] The inhibition of this and other enzymes, potentially including the lanosterol 14α-demethylase (CYP51), blocks the pathway, leading to a depleted supply of mature ergosterol and the accumulation of toxic intermediate sterols.[3][8] This disruption is a critical factor in the compound's fungicidal effect.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Compromised Membrane Integrity

The depletion of ergosterol and accumulation of precursor sterols directly compromise the physical integrity of the fungal cell membrane. This leads to an increase in membrane fluidity and permeability.[9] Evidence from studies on P. digitatum and Candida albicans shows that this compound treatment increases the susceptibility of fungi to membrane-perturbing agents.[3][4] The damaged membrane loses its ability to function as a selective barrier, resulting in the leakage of intracellular components, disruption of ion homeostasis, and ultimately, cell death.[10][11] This damage to the plasma membrane is a primary contributor to the antifungal activity of citronellal.[10]

Secondary Mechanisms of Action

Following the initial assault on the cell membrane, this compound induces a cascade of secondary effects that contribute to its overall fungicidal activity.

Induction of Oxidative Stress

This compound has been shown to induce oxidative stress in fungal cells by promoting the generation of reactive oxygen species (ROS).[4][12] ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This oxidative damage contributes to mitochondrial dysfunction and can trigger apoptotic or necrotic cell death pathways.[12][13] The dual mechanism of membrane disruption and oxidative damage makes this compound a potent antifungal agent.[1][12]

Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are also a target of this compound-induced stress. The accumulation of ROS can lead to mitochondrial membrane depolarization, indicating mitochondrial dysfunction.[12] Studies have reported that citronellal treatment causes significant hyperpolarization of mitochondria in C. albicans, providing evidence for this dysfunction.[12] This impairment of mitochondrial function disrupts the electron transport chain, further exacerbating ROS production and leading to a failure in ATP synthesis, which starves the cell of energy.[12][13]

Caption: Interplay of mechanisms in this compound's antifungal action.

Impact on Cell Wall Integrity

While the primary target is the cell membrane, some evidence suggests that this compound also affects the fungal cell wall.[1][14] The cell wall and cell membrane are biochemically linked, and stress in one structure often triggers a compensatory response in the other. Treatment with citronellol (B86348) (a related monoterpene alcohol) required the presence of an osmotic stabilizer like sorbitol to rescue fungal growth, indicating cell wall damage.[11] While some studies using sorbitol assays with citronellal did not find direct action on the cell wall, it is plausible that the disruption of membrane-bound enzymes involved in cell wall synthesis (e.g., glucan synthases) contributes to overall cellular stress.[1][15]

Attenuation of Virulence Factors

Beyond direct fungicidal activity, this compound can inhibit key virulence factors that are crucial for fungal pathogenicity, particularly in human pathogens like Candida species.

Inhibition of Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers high resistance to antifungal drugs.[5] this compound and essential oils containing it have been shown to effectively inhibit the formation of C. albicans biofilms and disrupt pre-formed, mature biofilms.[5][16] This anti-biofilm activity is critical, as it can restore the susceptibility of fungi to conventional therapies.

Inhibition of Morphogenesis

The ability of C. albicans to switch from a yeast to a filamentous hyphal form is a key virulence trait, essential for tissue invasion.[4] this compound has been shown to inhibit this yeast-to-hypha transition, thereby reducing the pathogen's invasive potential.[4] This effect, combined with reduced cell adherence to host cells and surfaces, significantly attenuates the overall virulence of the fungus.[4]

Quantitative Antifungal Activity Data

The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters.

| Fungal Species | MIC | MFC | Reference(s) |

| Penicillium digitatum | 1.36 mg/mL (1360 µg/mL) | 2.72 mg/mL (2720 µg/mL) | [2][3] |

| Penicillium digitatum | 1.60 µL/mL | 3.20 µL/mL | [10] |

| Candida albicans | 1 mg/mL (1000 µg/mL) | - | [4] |

| Candida albicans | 128 µg/mL | 128 µg/mL | [15] |

| Candida albicans | 256 µg/mL | - | [16] |

| Trichophyton rubrum (range) | 4 - 512 µg/mL | 4 - 512 µg/mL | [6] |

| Aspergillus niger (conidia) | 0.125% (v/v) (inhibition) | 0.5% (v/v) (cidal) | [17] |

| Fungal Species | Assay | Concentration | Result | Reference(s) |

| P. digitatum (imazalil-sensitive) | Spore Germination (IC50) | 0.8 µL/mL | 50% inhibition | [7] |

| P. digitatum (imazalil-resistant) | Spore Germination (IC50) | 3.2 µL/mL | 50% inhibition | [7] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe generalized protocols for key assays used to investigate the antifungal mechanism of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits fungal growth after a specified incubation period.

Protocol:

-

Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), often with a surfactant like Tween 80 to aid solubility in aqueous media.

-

Fungal Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest spores or yeast cells and suspend them in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

Microplate Assay: In a 96-well microtiter plate, add 100 µL of fungal growth medium (e.g., RPMI-1640 for yeasts, PDB for molds) to each well.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation: Add 10 µL of the standardized fungal inoculum to each well.[16]

-

Controls: Include a positive control (inoculum without test compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for Candida, 25°C for Penicillium) for 24-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.

Caption: Experimental workflow for MIC and MFC determination.

Ergosterol Quantification Assay

This assay quantifies the total ergosterol content in fungal cells to assess the impact of compounds on its biosynthesis.